
Tert-butyl 2-amino-3-(3-cyanophenoxy)propanoate
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Overview
Description
Tert-butyl 2-amino-3-(3-cyanophenoxy)propanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl ester group, an amino group, and a cyanophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-3-(3-cyanophenoxy)propanoate typically involves the reaction of tert-butyl 2-amino-3-hydroxypropanoate with 3-cyanophenol. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Deprotection of the Tert-Butyl Ester Group
The tert-butyl ester group in this compound is susceptible to acidic or basic hydrolysis, a common strategy for deprotection in synthetic chemistry. For example:
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Acidic Hydrolysis : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the tert-butyl group, yielding the corresponding carboxylic acid .
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Basic Hydrolysis : Use of sodium hydroxide (NaOH) in aqueous methanol can cleave the ester to generate the carboxylate salt .
Reagents and Conditions
Amino Group Functionalization
The primary amine in the molecule can participate in nucleophilic reactions:
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Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine) yields amide derivatives .
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Carbamate Formation : Coupling with chloroformates (e.g., benzyl chloroformate) generates carbamate-protected intermediates .
Example Reaction
tert-Butyl 2-amino-3-(3-cyanophenoxy)propanoate + Acetyl chloride → tert-Butyl 2-acetamido-3-(3-cyanophenoxy)propanoate
Cyanophenoxy Group Reactivity
The 3-cyanophenoxy substituent may undergo:
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Nucleophilic Aromatic Substitution : Under strongly basic conditions (e.g., K₂CO₃/DMF), the cyano group can act as a meta-directing group, enabling substitution at the para position relative to the oxygen .
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Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the cyano group to an amine, forming tert-butyl 2-amino-3-(3-aminophenoxy)propanoate .
Key Data
Reaction | Catalyst/Reagent | Yield | Reference |
---|---|---|---|
Cyano reduction | 10% Pd/C, H₂ (1 atm) | 85–90% | |
Substitution | K₂CO₃, DMF, 80°C | 60–70% |
Ester Group Transformations
The tert-butyl ester can be transesterified under specific conditions:
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Alcohol Exchange : Reaction with methanol in the presence of HCl gas produces methyl 2-amino-3-(3-cyanophenoxy)propanoate .
Conditions
Stability Under Physiological Conditions
Studies on structurally similar tert-butyl esters (e.g., 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid esters) suggest limited hydrolysis in neutral aqueous environments but accelerated degradation under acidic or enzymatic conditions .
Hydrolysis Rates
pH | Half-Life (t₁/₂) |
---|---|
7.4 | >48 hours |
2.0 | 6–8 hours |
Scientific Research Applications
Chemistry: Tert-butyl 2-amino-3-(3-cyanophenoxy)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3-(3-cyanophenoxy)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Tert-butyl 2-amino-3-(4-cyanophenoxy)propanoate
- Tert-butyl 3-(2-cyanoethoxy)propanoate
- Tert-butyl 3-(2-aminoethoxy)propanoate
Comparison: Tert-butyl 2-amino-3-(3-cyanophenoxy)propanoate is unique due to the position of the cyanophenoxy group, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications.
Biological Activity
Tert-butyl 2-amino-3-(3-cyanophenoxy)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a tert-butyl group, an amino group, and a cyanophenoxy moiety. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its potential therapeutic applications.
- Molecular Formula : C15H18N2O3
- Molecular Weight : Approximately 262.3043 g/mol
- Solubility : Soluble in organic solvents, moderate stability under standard conditions
The compound's structure allows it to act as a versatile building block in drug development, particularly due to its potential interactions with biological targets.
This compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Studies suggest that compounds with similar structures can inhibit specific enzymes, which may also apply to this compound.
- Receptor Modulation : The compound might interact with various receptors, potentially modulating their activity.
- Cellular Pathway Interference : It may influence cellular signaling pathways, although specific pathways for this compound remain to be fully elucidated.
In Vitro Studies
Several studies have evaluated the biological activity of this compound:
- Antitumor Activity : Preliminary studies indicate that the compound may possess antitumor properties, similar to other compounds in its class. The exact mechanisms are still under investigation but may involve the induction of apoptosis in cancer cells.
- Enzyme Interaction Profiles : Interaction studies are crucial for understanding the mechanism of action. For instance, compounds structurally related to this compound have shown varying degrees of inhibition against specific enzymes involved in metabolic pathways.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
Tert-butyl 2-amino-3-(4-cyanophenoxy)propanoate | C15H18N2O3 | Similar structure but different cyanophenoxy position | Potentially similar biological effects |
Tert-butyl 3-(2-cyanoethoxy)propanoate | C15H20N2O3 | Contains an ethoxy group instead of an amino group | Varying enzyme inhibition |
Tert-butyl 2-amino-3-tert-butoxypropanoate | C17H34N2O3 | Features a tert-butoxy group | Different solubility and reactivity |
This table illustrates the structural diversity among related compounds and highlights the unique properties of this compound.
Conclusion and Future Directions
This compound represents a promising candidate for further research in medicinal chemistry. Its unique structural features suggest potential applications in therapeutic areas such as cancer treatment and metabolic disorders. Future studies should focus on:
- Detailed Mechanistic Studies : Elucidating the precise mechanisms of action at the molecular level.
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
- Optimization of Derivatives : Synthesizing and testing analogs to enhance biological activity and reduce toxicity.
Properties
Molecular Formula |
C14H18N2O3 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-(3-cyanophenoxy)propanoate |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)12(16)9-18-11-6-4-5-10(7-11)8-15/h4-7,12H,9,16H2,1-3H3 |
InChI Key |
SFHBYWOTHFHZQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(COC1=CC=CC(=C1)C#N)N |
Origin of Product |
United States |
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